Ethyl 4-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is a complex organic compound that features a piperidine ring, a benzoate ester, and a phenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride under basic conditions.
Amidation: The amide bond is formed by reacting the sulfonylated piperidine with 4-aminobenzoic acid.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The phenylmethanesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the benzoate ester may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-METHYL-4-PHENYLPIPERIDINE-4-CARBOXYLATE: This compound shares the piperidine ring and ester functional group but differs in the substituents attached to the ring.
ETHYL 4-[(2S)-1-METHANESULFONYLPIPERIDINE-2-AMIDO]BENZOATE: Similar in structure but with variations in the position and nature of the substituents.
Uniqueness
ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 4-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H26N2O5S/c1-2-29-22(26)19-8-10-20(11-9-19)23-21(25)18-12-14-24(15-13-18)30(27,28)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,23,25) |
InChI Key |
UHIPNUFXLIBZKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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